8-Benzyl-6,9-diazaspiro(4.5)decane-7,10-dione

Description

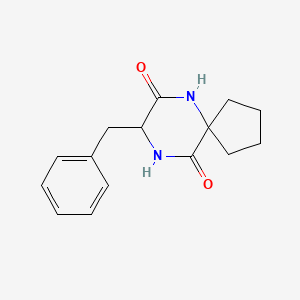

8-Benzyl-6,9-diazaspiro[4.5]decane-7,10-dione is a spirocyclic diketopiperazine (DKP) derivative characterized by a benzyl substituent at the 8-position of the diazaspiro core. Its spiro architecture introduces rigidity, which can influence bioavailability and molecular interactions.

Structure

3D Structure

Properties

CAS No. |

92870-07-0 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

8-benzyl-6,9-diazaspiro[4.5]decane-7,10-dione |

InChI |

InChI=1S/C15H18N2O2/c18-13-12(10-11-6-2-1-3-7-11)16-14(19)15(17-13)8-4-5-9-15/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,18) |

InChI Key |

ZFBXXNWUZNCKIR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(C1)C(=O)NC(C(=O)N2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-6,9-diazaspiro(4.5)decane-7,10-dione typically involves the reaction of benzylamine with a suitable cyclic ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-6,9-diazaspiro(4.5)decane-7,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as alkyl halides, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of 8-benzyl-6,9-diazaspiro(4.5)decane-7,10-dione and related compounds. A notable study synthesized various derivatives and evaluated their efficacy in seizure models. The results indicated that certain derivatives exhibited significantly higher potency compared to traditional anticonvulsants like Phenobarbital and Ethosuximide.

Key Findings from Anticonvulsant Studies

- Compound Efficacy : In the screening of several derivatives, one compound demonstrated an effective dose (ED50) of 0.0043 mmol/kg in the scPTZ model, outperforming reference drugs by substantial margins .

- Neurotoxicity Evaluation : Most tested compounds did not induce minimal motor impairment at maximum administered doses, indicating a favorable safety profile .

Synthesis of Derivatives

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis begins with appropriate cycloalkanones and aryl groups.

- Strecker Synthesis : Intermediates are prepared via Strecker synthesis followed by cyclization reactions.

- Alkylation and Functionalization : Final products are obtained through alkylation and dehydration processes.

The detailed synthetic pathways have been documented in various studies, showcasing the versatility of this compound in generating a library of derivatives with varying biological activities .

Potential Therapeutic Uses

Beyond its anticonvulsant properties, this compound may have applications in treating other neurological disorders due to its ability to modulate neurotransmitter systems. The incorporation of lipophilic moieties into its structure has been suggested as a strategy to enhance bioactivity and therapeutic efficacy .

Comparative Analysis of Anticonvulsant Activity

The following table summarizes the ED50 values and neurotoxicity profiles of selected compounds derived from this compound:

| Compound | ED50 (mmol/kg) | Neurotoxicity |

|---|---|---|

| 6g | 0.0043 | None |

| 6e | 0.019 | None |

| Phenobarbital | 0.060 | None |

| Ethosuximide | 0.920 | None |

This table illustrates that several derivatives not only match but exceed the potency of established anticonvulsants while maintaining a low risk of neurotoxicity .

Mechanism of Action

The mechanism of action of 8-Benzyl-6,9-diazaspiro(4.5)decane-7,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituents

| Compound Name | Substituent (Position) | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 8-Benzyl-6,9-diazaspiro[4.5]decane-7,10-dione | Benzyl (C8) | 282.32 (calc.) | Diketopiperazine, spiro core |

| Alaptide [(S)-8-Methyl analog] | Methyl (C8) | 182.22 | Diketopiperazine, spiro core |

| 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione | Phenyl (C6) | 244.26 | Diketopiperazine, spiro core |

| (8S)-8-(Hydroxymethyl) analog | Hydroxymethyl (C8) | 198.20 | Diketopiperazine, hydroxyl |

| 8-Azaspiro[4.5]decane-7,9-dione | None (simplest analog) | 167.21 | Diketopiperazine, no substituent |

Key Observations :

- Positional Effects : Substituents at C6 (e.g., phenyl in 6-Phenyl analog) versus C8 (e.g., benzyl) alter steric and electronic interactions with biological targets .

Table 2: Functional Comparisons

Key Observations :

- Permeation Enhancement : Alaptide’s methyl group provides a balance between lipophilicity and steric hindrance, enabling transient permeation enhancement without cytotoxicity . The benzyl analog’s larger substituent may further enhance lipid bilayer interaction but could compromise biocompatibility.

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data

Key Observations :

- Hydrogen Bonding : Alaptide and its hydroxymethyl derivative form one-dimensional chains via N–H···O interactions, stabilizing their crystal lattices . The benzyl analog’s aromatic ring may introduce π-π stacking, altering solubility and melting points.

- Conformational Flexibility : The spiro core enforces rigidity, while substituents like benzyl may induce torsional strain, affecting packing efficiency .

Key Observations :

- Yield Variability : Phenyl-substituted derivatives exhibit moderate to high yields (50–85%), suggesting feasible scalability . Benzyl derivatives may require optimized conditions due to steric challenges.

- Alkylation Strategies : Introducing benzyl groups likely involves alkylation of diketopiperazine precursors, analogous to methyl or isopropyl analogs .

Biological Activity

8-Benzyl-6,9-diazaspiro(4.5)decane-7,10-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by a unique spirocyclic structure that contributes to its biological activity. The molecular formula is with a CAS number of 1184919-19-4. Its structural features include:

- Spiral Configuration : The diazaspiro structure provides unique steric and electronic properties.

- Functional Groups : The presence of ketone and amine groups enhances its reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. It is believed to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

- Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. This effect may be mediated through the activation of caspases and modulation of apoptotic pathways.

- Neurological Effects : Some derivatives of diazaspiro compounds have been investigated for their anticonvulsant effects. For instance, related compounds demonstrated significant activity in seizure models, suggesting potential applications in treating epilepsy.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published by MDPI, this compound was tested against various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to controls. The mechanism involved the induction of cell cycle arrest at the G2/M phase and increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that it exhibited notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The study hypothesized that the compound's ability to penetrate bacterial membranes contributed to its effectiveness.

Comparative Analysis with Similar Compounds

This compound can be compared with other spirocyclic compounds regarding their biological activities:

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 8-Benzyl-6,9-diazaspiro(4.5)decane-7,10-dione in laboratory settings?

- Methodological Answer : Prioritize PPE (gloves, lab coat, goggles) and conduct experiments in a fume hood to avoid inhalation or skin contact. Use inert gas purging for reactions involving volatile byproducts. Post-experiment waste must be segregated and disposed via certified hazardous waste handlers. For compounds with structural similarities (e.g., tert-butyl spiro derivatives), avoid open-air grinding due to dust generation risks .

- Data Support : Refer to MSDS analogs (e.g., 7,9-Di-tert-butyl-1-oxaspiro derivatives) for toxicity thresholds and spill management procedures .

Q. How can researchers validate the purity of this compound after synthesis?

- Methodological Answer : Use HPLC with a C18 column (gradient elution: acetonitrile/water) and compare retention times against a certified reference standard. Confirm molecular identity via - and -NMR, ensuring spiro ring protons (δ 1.5–2.5 ppm) and carbonyl groups (δ 170–180 ppm) align with literature. Mass spectrometry (ESI-MS) should confirm [M+H]+ ion .

- Data Contradiction Note : Discrepancies in melting points may arise from polymorphic forms; use DSC to differentiate crystalline phases .

Q. What synthetic routes are commonly employed for spirocyclic diketones like this compound?

- Methodological Answer : Two dominant approaches:

Cyclocondensation : React benzylamine derivatives with diketones under acidic catalysis (e.g., p-TsOH) to form the spiro ring.

Mitsunobu Reaction : For sterically hindered analogs, use DIAD/TPP to couple hydroxylamine intermediates with cyclic ketones .

- Optimization Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to avoid over-alkylation byproducts .

Advanced Research Questions

Q. How can conflicting spectral data for this compound isomers be resolved?

- Methodological Answer : For ambiguous -NMR signals (e.g., overlapping benzyl protons), employ - HSQC to assign coupling. X-ray crystallography (e.g., Cambridge Structural Database analogs) resolves stereochemical ambiguities in the spiro ring .

- Case Study : A 2024 study resolved diastereomer signals in 8-(4-Chlorobutyl)-8-azaspiro derivatives using NOESY to confirm spatial proximity of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.